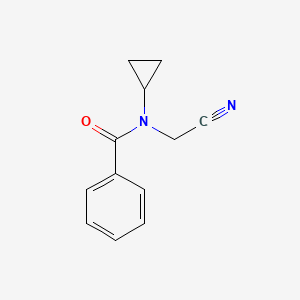
N-(cyanomethyl)-N-cyclopropylbenzamide
概要
説明
Compounds with cyanomethyl groups (N≡CCH2–) are used in various chemical reactions, particularly in the synthesis of heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy .Chemical Reactions Analysis
The reactivity of a compound depends on its molecular structure and the conditions of the reaction. Cyanomethyl groups are known to participate in various chemical reactions, particularly in the synthesis of heterocyclic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques such as thermal analysis, spectroscopy, and chromatography .科学的研究の応用
Cyanomethylation Catalysts
N-Heterocyclic carbenes (NHCs) are efficient catalysts for the cyanomethylation of carbonyl compounds, as observed in a study where various aldehydes reacted with trimethylsilylacetonitrile (TMSAN) to produce β-hydroxynitriles (Fan et al., 2012). This suggests that compounds like N-(Cyanomethyl)-N-Cyclopropylbenzamide could be involved in similar reactions as intermediates or products.
Synthesis of Complex Peptides
A study on the synthesis of complex peptides, such as (N-carbobenzoxy-S-benzyl-L-cysteinyl)-L-tyrosyl-L-isoleucine, highlighted the utility of cyanomethyl esters in preparing peptides, indicating a potential role for this compound in peptide synthesis (Iselin et al., 1955).
Activation in Organic Synthesis
The activation of TMSCN by N-heterocyclic carbenes for the cyanosilylation of carbonyl compounds demonstrates the utility of cyanomethyl compounds in organic synthesis, with compounds like this compound possibly playing a role in similar chemical transformations (Song et al., 2006).
p38 MAPK Inhibitors
Compounds similar to this compound have been evaluated as p38 mitogen-activated protein kinase (MAPK) inhibitors, with some showing significant anti-inflammatory activity. This suggests a potential therapeutic application for this compound in the development of new drugs (Heo et al., 2015).
Materials Chemistry
N-Heterocyclic carbenes, which are related to cyanomethyl compounds, have found applications in materials chemistry, including the functionalization of surfaces, polymers, and nanoparticles. This implies that this compound could be relevant in the development of functional materials (Smith et al., 2019).
作用機序
Target of Action
N-(cyanomethyl)-N-cyclopropylbenzamide, also known as flonicamid , is a systemic pyridine insecticide with selective activity against Hemipterous pests Similar compounds have been shown to target proteins crucial to the structure and function of microtubules, which are essential components of the cell’s cytoskeleton .
Mode of Action
It has been suggested that similar compounds can induce a broad range of disease resistance in plants and induce systemic acquired resistance (sar) marker gene expression . This suggests that the compound may interact with its targets to trigger signaling pathways that enhance the plant’s innate immunity system.
Biochemical Pathways
It has been suggested that similar compounds can activate sar, independently from ethylene and jasmonic acid, by stimulating the site between salicylic acid and npr1 . This suggests that the compound may affect pathways related to the plant’s immune response.
Pharmacokinetics
Computational assays of similar compounds have predicted favorable adme properties, highlighting potential as anticancerous agents .
Result of Action
The result of the action of this compound is the induction of a broad range of disease resistance in plants . This is achieved through the enhancement of the plant’s innate immunity system, leading to increased expression of several pathogenesis-related genes and enhanced resistance to certain pathogens .
Action Environment
The action of this compound is influenced by environmental factors. It is a systemic insecticide, meaning it is absorbed and distributed throughout the plant, providing protection against pests . .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
N-(cyanomethyl)-N-cyclopropylbenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves noncovalent bonding, such as hydrogen bonding and π-stacking, which can alter the enzyme’s conformation and activity . Additionally, this compound can bind to specific protein receptors, modulating their signaling pathways and affecting downstream biological processes .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the extracellular signal-regulated kinase (ERK) and mitogen-activated protein kinase (MAPK) pathways, which are critical for cell proliferation and survival . Furthermore, this compound can alter gene expression by interacting with transcription factors and epigenetic modifiers, leading to changes in cellular phenotypes such as differentiation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound can inhibit the activity of specific enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity . Additionally, it can activate certain signaling pathways by binding to receptor proteins, leading to the phosphorylation of downstream targets and modulation of gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular homeostasis and function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. For example, studies in rodent models have demonstrated that low doses of this compound can modulate metabolic pathways and improve cellular function . At higher doses, it can induce oxidative stress and damage to cellular structures, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways. For instance, it has been shown to affect the NAD+ metabolism pathway, which is crucial for cellular energy production and redox balance . Additionally, this compound can alter the levels of specific metabolites, impacting overall cellular metabolism and function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For example, this compound can be transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a critical role in its cellular uptake and distribution . Once inside the cell, it can bind to intracellular proteins, affecting its localization and function .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, studies have shown that this compound can localize to the nucleus, where it interacts with nuclear proteins and influences gene expression . Additionally, it can be found in the cytoplasm and other organelles, where it participates in various cellular processes .
特性
IUPAC Name |
N-(cyanomethyl)-N-cyclopropylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-8-9-14(11-6-7-11)12(15)10-4-2-1-3-5-10/h1-5,11H,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNQZEUSOZMWDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC#N)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


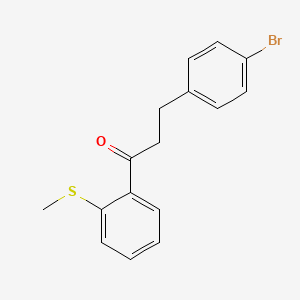
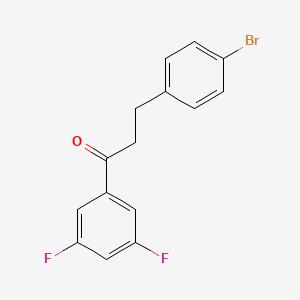

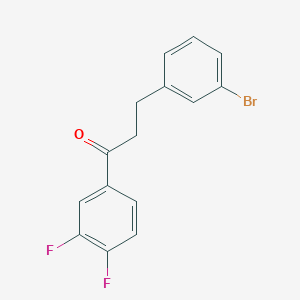
![ethyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B1373705.png)

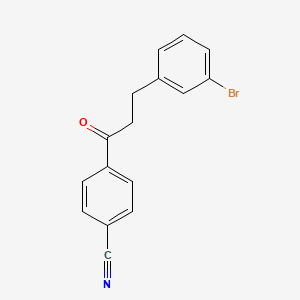


Amine Hydrochloride](/img/structure/B1373714.png)
![9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione](/img/structure/B1373715.png)
![6-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1373716.png)

![5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1373720.png)
